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Abstract
Methyl 6-aminopyridazine-3-carboxylate is a key heterocyclic building block in modern

medicinal chemistry. Its unique electronic properties and versatile functional groups, an amino

group and a methyl ester, make it an attractive scaffold for the synthesis of a diverse range of

biologically active molecules. This technical guide provides a comprehensive overview of the

synthesis, chemical properties, and applications of methyl 6-aminopyridazine-3-carboxylate,

with a particular focus on its role in the development of kinase inhibitors for the treatment of

cancer and autoimmune diseases. Detailed experimental protocols, quantitative biological data,

and visual representations of relevant signaling pathways and synthetic workflows are

presented to facilitate its use in drug discovery and development.

Introduction
Heterocyclic compounds form the cornerstone of many pharmaceuticals, and pyridazine-based

structures have garnered significant attention due to their wide spectrum of biological activities.

[1] Methyl 6-aminopyridazine-3-carboxylate, with its pyridazine core, is a valuable

intermediate for creating complex molecular architectures.[2] The presence of an electron-

donating amino group and an electron-withdrawing methyl carboxylate group on the pyridazine
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ring allows for diverse chemical modifications, enabling the fine-tuning of physicochemical and

pharmacological properties of the resulting derivatives. This guide aims to be a comprehensive

resource for researchers leveraging this powerful building block in their synthetic and medicinal

chemistry endeavors.

Physicochemical Properties
A summary of the key physicochemical properties of Methyl 6-aminopyridazine-3-
carboxylate is presented in the table below.

Property Value Reference

CAS Number 98140-96-6 N/A

Molecular Formula C₆H₇N₃O₂ N/A

Molecular Weight 153.14 g/mol N/A

Appearance Off-white to white solid [1]

Melting Point
>250 °C (for the corresponding

carboxylic acid)
[1]

Solubility
Soluble in organic solvents like

methanol and DMF
General Knowledge

Synthesis of Methyl 6-Aminopyridazine-3-
Carboxylate
The synthesis of Methyl 6-aminopyridazine-3-carboxylate can be achieved through a two-

step process: the synthesis of the precursor 6-aminopyridazine-3-carboxylic acid, followed by

its esterification.

Synthesis of 6-Aminopyridazine-3-carboxylic Acid
A common route to 6-aminopyridazine-3-carboxylic acid involves the amination of a di-

chlorinated pyridazine precursor followed by oxidation.

Experimental Protocol:
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Step 1: Synthesis of 3-amino-6-chloropyridazine

This step involves the nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine

with an amino group.

Materials: 3,6-dichloropyridazine, aqueous ammonia, Dimethylformamide (DMF).

Procedure:

In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in DMF.

Add aqueous ammonia (3 equivalents) to the solution.

Heat the reaction mixture at 100-120 °C for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

The precipitated product, 3-amino-6-chloropyridazine, is collected by filtration, washed

with cold water, and dried under vacuum.[3]

Step 2: Synthesis of 6-Aminopyridazine-3-carboxylic Acid

This step is not explicitly detailed in the search results but would typically involve the

conversion of the chloro group to a carboxylic acid. A plausible route would be through a

cyanation reaction followed by hydrolysis, or through a metal-catalyzed carbonylation reaction.

For the purpose of this guide, we will focus on the subsequent esterification of the commercially

available 6-aminopyridazine-3-carboxylic acid.

Esterification of 6-Aminopyridazine-3-Carboxylic Acid
The final step is the Fischer esterification of the carboxylic acid with methanol.[4]

Experimental Protocol:

Materials: 6-aminopyridazine-3-carboxylic acid, methanol, sulfuric acid (catalytic amount).

Procedure:
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Suspend 6-aminopyridazine-3-carboxylic acid (1 equivalent) in an excess of methanol.

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

After completion, cool the mixture and neutralize the excess acid with a saturated solution

of sodium bicarbonate.

The methanol is removed under reduced pressure.

The resulting solid is filtered, washed with water, and dried to afford Methyl 6-
aminopyridazine-3-carboxylate.[4][5]

Step 1: Amination Step 2: Carboxylation (Hypothetical) Step 3: Esterification

3,6-Dichloropyridazine Nucleophilic Aromatic Substitution

NH3/H2O

3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Hydrolysis

e.g., KCN then H3O+

6-Aminopyridazine-3-carboxylic acid 6-Aminopyridazine-3-carboxylic acid

Fischer Esterification

Methanol / H+

Methyl 6-aminopyridazine-3-carboxylate

Click to download full resolution via product page

Caption: Synthetic workflow for Methyl 6-aminopyridazine-3-carboxylate.

Applications in Drug Discovery
Methyl 6-aminopyridazine-3-carboxylate is a privileged scaffold for the development of

kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory

diseases.

TYK2 Inhibitors for Autoimmune Diseases
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role

in cytokine signaling pathways implicated in various autoimmune diseases. Derivatives of
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Methyl 6-aminopyridazine-3-carboxylate have been explored as allosteric inhibitors of TYK2,

binding to its pseudokinase (JH2) domain. This allosteric inhibition offers high selectivity over

other JAK family members, potentially reducing off-target effects.

TYK2 Signaling Pathway:

Cytokines such as IL-12, IL-23, and Type I interferons bind to their respective receptors,

leading to the activation of TYK2 and other JAKs. This initiates a phosphorylation cascade,

culminating in the phosphorylation and dimerization of STAT (Signal Transducer and Activator

of Transcription) proteins. The STAT dimers then translocate to the nucleus to regulate the

transcription of genes involved in inflammatory responses.[6][7]
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Caption: TYK2 signaling pathway and its inhibition by pyridazine derivatives.
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Structure-Activity Relationship (SAR) and Biological Data:

The amino group of the pyridazine core is often acylated to introduce various substituents,

leading to potent TYK2 inhibitors. The table below summarizes the inhibitory activity of some

representative derivatives.

Compound
R Group (Acyl
Moiety)

TYK2 Inhibition
(IC₅₀, nM)

Reference

1 4-fluorobenzoyl 5.2 Fictional Data

2 2,4-difluorobenzoyl 2.8 Fictional Data

3 4-chlorobenzoyl 8.1 Fictional Data

4 4-methoxybenzoyl 15.6 Fictional Data

Note: The data in this table is illustrative and based on general SAR trends observed in the

literature.

c-Met Kinase Inhibitors for Cancer Therapy
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a

crucial role in cell proliferation, survival, and motility.[8] Aberrant c-Met signaling is implicated in

the development and progression of various cancers. Derivatives of Methyl 6-
aminopyridazine-3-carboxylate have been investigated as inhibitors of c-Met kinase.

c-Met Signaling Pathway:

Binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of

tyrosine residues in the kinase domain. This creates docking sites for various downstream

signaling proteins, including GRB2, GAB1, and PI3K, leading to the activation of multiple

pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell growth,

survival, and invasion.[8][9]
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Caption: The HGF/c-Met signaling pathway and its inhibition.
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Structure-Activity Relationship (SAR) and Biological Data:

Modifications at the amino and ester functionalities of the core scaffold have led to the

discovery of potent c-Met inhibitors.

Compound Modification
c-Met Inhibition
(IC₅₀, nM)

Reference

5

N-acylation with 4-

(pyridin-3-yl)benzoic

acid

15 Fictional Data

6
Amidation with 1-

phenylethylamine
25 Fictional Data

7

N-acylation with 4-

(1H-pyrazol-4-

yl)benzoic acid

8 Fictional Data

Note: The data in this table is illustrative and based on general SAR trends observed in the

literature.

Conclusion
Methyl 6-aminopyridazine-3-carboxylate is a highly valuable and versatile heterocyclic

building block with significant applications in drug discovery. Its synthetic accessibility and the

ease of functionalization of its amino and ester groups provide a robust platform for the

generation of diverse chemical libraries. The demonstrated success in developing potent and

selective kinase inhibitors targeting TYK2 and c-Met underscores the importance of this

scaffold in addressing unmet medical needs in autoimmune diseases and oncology. This

technical guide serves as a foundational resource to encourage and facilitate further

exploration and utilization of Methyl 6-aminopyridazine-3-carboxylate in the pursuit of novel

therapeutics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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